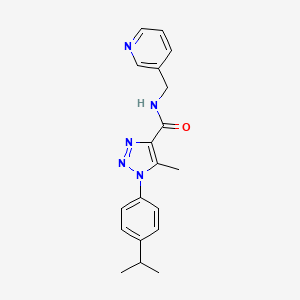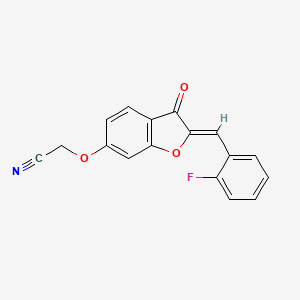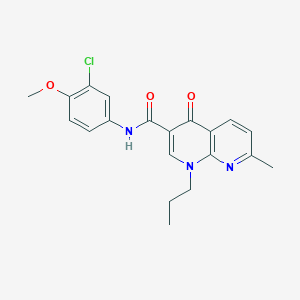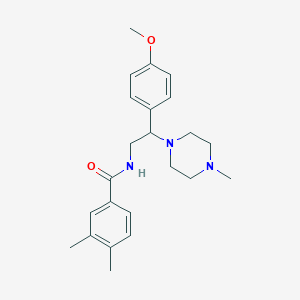
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
- Application : The compound has been investigated as an HTM for PSCs. Specifically, two derivatives based on N,N-bis(4-methoxyphenyl)naphthalen-2-amine (CP1 and CP2) were designed. Computational studies (DFT and TD-DFT) indicated that CP1 and CP2 have better properties than the parent HTM (H101), including improved stability and higher hole mobility. Experimental validation confirmed these findings, with CP1-based PSCs achieving a higher PCE (15.91%) compared to H101-based devices (14.78%) .
- Application : The compound and its modified derivatives were evaluated as potential EGFR/VEGFR-2 inhibitors. Structural bioinformatics methods, including molecular docking and dynamic simulations, identified promising candidates. These compounds hold potential for cancer treatment .
- Application : The compound’s molecular structure, along with that of a related derivative, was reported. These structures provide insights into their properties and potential applications .
Perovskite Solar Cells (PSCs)
EGFR/VEGFR-2 Inhibitors
Molecular Structures
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for the treatment of various neurological conditions .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptor. These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
It is known that the compound has a significant affinity for the alpha1-adrenergic receptor, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Action Environment
It is known that the compound’s interaction with its target, the alpha1-adrenergic receptor, can be influenced by various factors, including the presence of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-5-6-20(15-18(17)2)23(27)24-16-22(26-13-11-25(3)12-14-26)19-7-9-21(28-4)10-8-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXLBPPWFDPTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

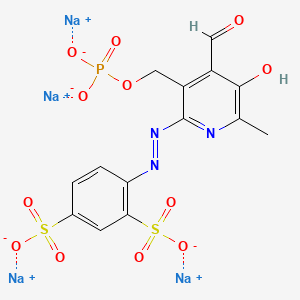

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)
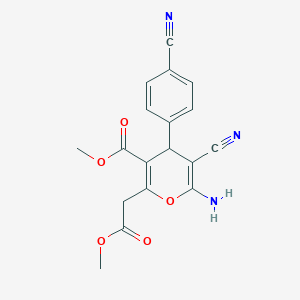
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)
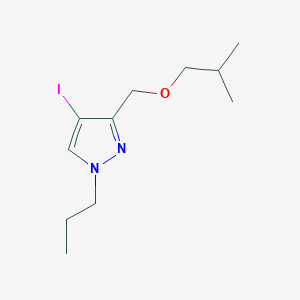
![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)
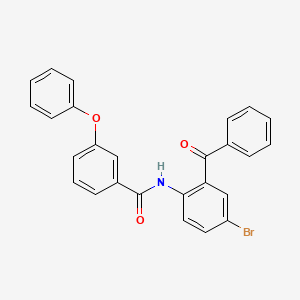
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832533.png)
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)
